5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide
Description
5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide is a chlorinated ribonucleoside analog characterized by an imidazole-4-carboxamide core substituted with a chlorine atom at position 5 of the imidazole ring.
Properties
IUPAC Name |
5-chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1H2,(H2,11,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDAUUKLXGFGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320521 | |
| Record name | NSC360637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59353-97-8 | |
| Record name | NSC360637 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC360637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide typically involves the chlorination of an imidazole derivative followed by glycosylation with a protected ribose sugar. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under anhydrous conditions to ensure the selective chlorination of the imidazole ring. The glycosylation step is usually carried out in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the formation of the glycosidic bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and glycosylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a dechlorinated derivative.
Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
One of the primary applications of this compound is its potential antiviral properties. Research has indicated that derivatives of imidazole compounds exhibit antiviral activities against various viruses, including those causing influenza and other viral infections. The structural similarity to nucleosides suggests it may interfere with viral replication processes.
Anticancer Properties
Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. For instance, a study published in Bioorganic Chemistry highlighted the synthesis of imidazole-based compounds that demonstrated significant cytotoxic effects against cancer cell lines, suggesting a potential application for 5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide in cancer therapy .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, imidazole derivatives have shown promise as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition could lead to applications in treating diseases characterized by rapid cell proliferation, such as cancer and certain bacterial infections.
Nucleotide Analog
As a nucleotide analog, this compound can be utilized in studying nucleic acid metabolism and function. Its incorporation into RNA or DNA could provide insights into the mechanisms of action of nucleosides and their derivatives.
Data Table: Summary of Applications
Case Studies
-
Antiviral Research :
- A study demonstrated that imidazole derivatives could inhibit the replication of the influenza virus. The mechanism involved competition with viral RNA for binding sites on host cell enzymes.
-
Cancer Treatment :
- In vitro studies showed that the compound induced apoptosis in HeLa cells (cervical cancer cell line) at concentrations as low as 10 µM. The study concluded that further research into dosage optimization and delivery methods is warranted.
-
Enzyme Inhibition Studies :
- A series of experiments indicated that similar compounds effectively inhibited DHFR activity by stabilizing the enzyme-substrate complex, leading to reduced folate levels necessary for DNA synthesis.
Mechanism of Action
The mechanism of action of 5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can mimic natural nucleosides and incorporate into nucleic acids, disrupting normal cellular processes. It may inhibit enzymes involved in nucleic acid synthesis, leading to antiviral or anticancer effects. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide and its analogs:
Key Structural Insights:
- Chloro vs.
- Ribose Moiety : The presence of the ribose-like oxolane ring in both the target compound and AICAR suggests shared transport mechanisms (e.g., nucleoside transporters) .
- Triazeno Group in DIC: The dimethyltriazeno group in DIC enables alkylating activity, distinguishing it from the chloro and amino analogs .
Pharmacokinetic and Pharmacodynamic Comparisons
AICAR :
- Mechanism : Activates AMP-activated protein kinase (AMPK), modulating cellular energy homeostasis.
- Applications : Studied in metabolic disorders, cancer, and exercise physiology.
- Limitations : Rapid renal clearance due to high polarity.
DIC :
- Pharmacokinetics : Plasma half-life of ~35 minutes in humans; 43% excreted unchanged in urine.
- Mechanism : Prodrug metabolized to methylate DNA, causing cytotoxicity.
- Clinical Use: Anticancer agent (melanoma, lymphoma).
5-Chloro Analog (Inferred):
- Potential Stability: Chloro substitution may reduce susceptibility to enzymatic degradation compared to amino analogs.
- Biological Targets : Structural similarity to AICAR suggests possible AMPK interaction, but chloro’s electronegativity might alter binding affinity .
Biological Activity
5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide, with CAS number 59353-97-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
The molecular formula of the compound is , and it has a molar mass of 277.66 g/mol. The compound features an imidazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C9H12ClN3O5 |
| Molar Mass | 277.66 g/mol |
| CAS Number | 59353-97-8 |
| Synonyms | 5-Chloro-1-β-D-ribofuranosyl-imidazole-4-carboxamide |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study involving imidazole derivatives, several compounds showed activity against Escherichia coli and Candida albicans , suggesting that this compound may also possess similar effects .
Anticancer Potential
The imidazole moiety has been associated with anticancer properties. Compounds derived from imidazole have shown the ability to inhibit tumor growth in various cancer models. For instance, studies on related structures demonstrated cytotoxic effects on cancer cell lines, indicating a possible pathway for further investigation into the anticancer efficacy of this compound .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways within microbial and cancerous cells. Imidazole derivatives are known to interact with biological targets such as enzymes involved in nucleic acid metabolism, which could explain their therapeutic potential.
Case Studies
- Antimicrobial Efficacy : A study highlighted the synthesis of various imidazole derivatives demonstrating significant antibacterial activity against resistant strains of bacteria. The results indicated that modifications to the imidazole ring could enhance activity against specific pathogens .
- Cytotoxicity in Cancer Models : Another study explored the cytotoxic effects of related imidazole compounds on breast cancer cell lines, revealing that certain structural modifications led to increased apoptosis and reduced cell viability .
Q & A
Q. What are the key physicochemical properties of 5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide, and how do they influence experimental design?
- Methodological Answer: The compound’s physicochemical properties are critical for solubility, stability, and reactivity. Key parameters include:
Q. How can the purity and structure of this compound be validated?
- Methodological Answer: Use a combination of analytical techniques:
Q. What are the known biological activities of structurally related imidazole-carboxamide derivatives?
- Methodological Answer: Analogous compounds (e.g., AICAR, 5-aminoimidazole-4-carboxamide riboside) exhibit AMPK activation and metabolic modulation . The chloro substituent in this compound may alter binding affinity to kinases or nucleoside transporters. Preliminary assays should compare its activity to AICAR in cell-based models (e.g., glucose uptake assays in hepatocytes) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis route for this compound?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and intermediates. For example:
Q. How do structural variations (e.g., chloro vs. amino groups) impact biological activity?
- Methodological Answer: Conduct a SAR study using analogs:
Q. How can contradictory data on imidazole-carboxamide stability be resolved?
- Methodological Answer: Conflicting stability reports (e.g., hydrolysis rates in DMSO vs. water) require controlled studies:
- Accelerated stability testing : Store samples at 40°C/75% RH and analyze degradation products via LC-MS.
- pH-dependent studies : Compare half-lives at pH 2–9 to identify labile functional groups .
Document conditions rigorously, as trace metals or light exposure may catalyze decomposition .
Q. What advanced techniques characterize its interaction with biological targets?
- Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified proteins (e.g., AMPK subunits).
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes (requires high-purity samples) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
- Methodological Answer: Variations in yields (e.g., 40–70% for glycosylation steps) may stem from:
- Protecting group strategy : Benzyl vs. acetyl groups on ribofuranose affect reactivity .
- Catalyst choice : Lewis acids (e.g., BF₃·Et₂O) vs. enzymatic methods alter stereochemical outcomes .
Reproduce methods with strict anhydrous conditions and characterize intermediates to isolate critical variables .
Tables for Key Comparisons
Q. Table 1: Physicochemical Comparison with Analogs
| Compound | PSA (Ų) | logP | Hydrogen Bonds |
|---|---|---|---|
| Target compound | ~135 | -1.2 | 3 donors, 5 acceptors |
| AICAR | 140 | -2.5 | 4 donors, 6 acceptors |
| 5-Chloro-2-phenyl analog | 90 | 2.1 | 1 donor, 3 acceptors |
Q. Table 2: Recommended Analytical Workflow
| Step | Technique | Critical Parameters |
|---|---|---|
| Purity | HPLC-MS | Column: C18; Mobile phase: 0.1% formic acid/ACN |
| Structure | C NMR | Deuterated DMSO, 125 MHz |
| Stability | LC-MS/MS | Forced degradation at 40°C/pH 7.4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
